molecular formula C16H15NO2 B2407090 4-methoxy-1H-indole-2-carbaldehyde CAS No. 213682-04-3

4-methoxy-1H-indole-2-carbaldehyde

Cat. No. B2407090
CAS RN: 213682-04-3
M. Wt: 253.301
InChI Key: YSBGWZCPAPQJBI-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

Indoles, including this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of indole derivatives has been the focus of the chemical community due to the importance of this significant ring system .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Applications

  • Building Block for Trisubstituted Indoles : 4-Methoxy-1H-indole-2-carbaldehyde serves as a versatile building block in synthesizing 2,3,6-trisubstituted indole derivatives, acting as a regioselective electrophile in reactions with various nucleophiles. This reactivity is instrumental in creating novel pyrimido[1,2-a]indole derivatives, showcasing its utility in expanding the diversity of indole-based compounds (Yamada et al., 2009).

  • Synthesis of Indoloquinones : The compound is also pivotal in synthesizing 4,7-indoloquinones from indole-7-carbaldehydes through Dakin oxidation. The presence of methoxy groups activates the indole C7 position, facilitating the synthesis and enabling structural variation through functionalities at C2 and C3 (Alamgir et al., 2008).

  • Formation of Furanoindoles : this compound is used in the synthesis of N-tosylated furano[2,3-g]indoles, through alkylation with α-haloketones and subsequent cyclisation. The process showcases its role in forming complex fused ring systems (Pchalek et al., 2021).

  • Preparation of Chirally Substituted Indoles : The compound is integral in preparing optically active indole-2-carbaldehydes, which are then used in asymmetric synthesis. This application demonstrates its importance in creating chiral centers and advancing stereochemistry (Golantsov et al., 2005).

Pharmaceutical and Biological Applications

  • Antibacterial Activities : Certain derivatives of this compound exhibit notable antibacterial activities, highlighting its potential in developing new antibacterial agents. These compounds, especially when synthesized as indole-3-carbaldehyde semicarbazone derivatives, show inhibitory activities against various bacterial strains, opening avenues for novel antibiotic development (Carrasco et al., 2020).

  • Antimitotic Activities in Cancer Treatment : Derivatives of this compound, specifically 2-phenylindole-3-carbaldehydes, exhibit antimitotic activities by inhibiting tubulin polymerization. These compounds show potent action against breast cancer cells, positioning them as potential candidates for cancer therapy (Kaufmann et al., 2007).

  • Synthesis of Antiproliferative Compounds : The compound is involved in synthesizing new heterocyclic compounds with notable antiproliferative potency towards cancer cell lines, underscoring its significance in cancer research and potential therapeutic applications (Fawzy et al., 2018).

Safety and Hazards

The safety information available indicates that 4-methoxy-1H-indole-2-carbaldehyde is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and avoiding breathing dust or fumes .

Future Directions

Indoles, including 4-methoxy-1H-indole-2-carbaldehyde, have been the focus of research due to their prevalence in natural products and drugs . They have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . The development of novel methods of synthesis for indole derivatives is an area of ongoing research .

properties

IUPAC Name

4-methoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUMJEKBMVREKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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